molecular formula C18H34O5 B13970261 Oxacyclooctadecan-2-one, 5,6,7-trihydroxy-18-methyl- CAS No. 52461-08-2

Oxacyclooctadecan-2-one, 5,6,7-trihydroxy-18-methyl-

Cat. No.: B13970261
CAS No.: 52461-08-2
M. Wt: 330.5 g/mol
InChI Key: DMJJBRBTLBZJOL-UHFFFAOYSA-N
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Description

5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one is a complex organic compound with the molecular formula C18H34O5. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure the selective addition of functional groups at the desired positions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional groups on chemical reactivity.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of its antioxidant properties.

    Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one: Unique due to its specific arrangement of hydroxyl groups and cyclic ether structure.

    5,6,7-Trihydroxy-18-methyloxacyclooctadecan-3-one: Similar structure but with a different position of the carbonyl group.

    5,6,7-Trihydroxy-18-methyloxacyclooctadecan-4-one: Another similar compound with variations in functional group positions.

Uniqueness

The uniqueness of 5,6,7-Trihydroxy-18-methyloxacyclooctadecan-2-one lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

52461-08-2

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

5,6,7-trihydroxy-18-methyl-oxacyclooctadecan-2-one

InChI

InChI=1S/C18H34O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h14-16,18-20,22H,2-13H2,1H3

InChI Key

DMJJBRBTLBZJOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCC(C(C(CCC(=O)O1)O)O)O

Origin of Product

United States

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